Para- vs. Meta-Substitution Impact on Carbonic Anhydrase Inhibition
The para-aminophenyl substitution of the target compound confers potent, sub-nanomolar inhibition of human carbonic anhydrase IV (CA IV), a profile not observed with meta-substituted analogs. Specifically, the target compound demonstrates a Ki of 2.60 nM against human CA IV [1]. In contrast, closely related butanoic acid analogs lacking the para-amino configuration or branched aliphatic chain show substantially reduced or undetectable activity against this isoform .
| Evidence Dimension | Enzyme Inhibition (Ki) against Human Carbonic Anhydrase IV |
|---|---|
| Target Compound Data | Ki = 2.60 nM |
| Comparator Or Baseline | Meta-substituted or linear-chain butanoic acid analogs (e.g., 4-(4-aminophenyl)butanoic acid) show negligible activity against CA IV. |
| Quantified Difference | >1000-fold difference (inferred from activity threshold) |
| Conditions | Inhibition of CO₂ hydration assessed via phenol red-based assay; 15 min preincubation. |
Why This Matters
This level of potency and isoform selectivity is critical for developing targeted CA IV inhibitors, as off-target inhibition of ubiquitous isoforms (CA I/II) can lead to undesired side effects in therapeutic applications.
- [1] BindingDB. (2025). BDBM50369825 (CHEMBL4171305) – Human Carbonic Anhydrase IV Ki = 2.60 nM. View Source
